molecular formula C5H5IN2O B1337877 2-Iodo-3-methoxypyrazine CAS No. 58139-04-1

2-Iodo-3-methoxypyrazine

Cat. No. B1337877
CAS RN: 58139-04-1
M. Wt: 236.01 g/mol
InChI Key: PDMRYBKGSOJHJJ-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxypyrazine is not directly mentioned in the provided papers; however, the papers do discuss various methoxypyrazines, which are compounds known for their characteristic aromas. Methoxypyrazines are a group of compounds that include 3-alkyl-2-methoxypyrazines, which are important aroma components in certain wines and vegetables, contributing to their distinctive flavors and odors . These compounds are also found in fragrant vegetable oils and are present at trace levels, making their quantification challenging . The synthesis and characterization of these compounds, including their deuterated isotopologues, have been explored to understand their chemical properties better .

Synthesis Analysis

The synthesis of methoxypyrazines can occur through various chemical reactions. For instance, methoxypyrazines can be formed when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine, suggesting a nonenzymic pathway for methoxypyrazine formation in heat-processed foods . Another synthetic route involves the condensation of glyoxal with an α-amino acid amide, followed by methylation with iodomethane, although this method was found to yield N-methyl derivatives rather than the expected O-methyl derivatives .

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was determined using X-ray crystallography, which revealed monoclinic crystals and provided detailed information on bond distances and angles . Similarly, nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to characterize the structure of 2-methoxy-3-alkylpyrazines and their isotopologues .

Chemical Reactions Analysis

Methoxypyrazines can undergo various chemical reactions, such as nitrosation, nitration, and bromination, as demonstrated by the reactivity of 2-hydroxypyrazolo[1,5-a]pyridine, which shares a similar pyrazine structure . The methylation of this compound resulted in different products depending on the methylating agent used, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines are significant in their role as aroma compounds. The gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been optimized for the quantification of trace-level methoxypyrazines in fragrant vegetable oils, with good linearity and recoveries, indicating their stability and suitability for routine analysis . Additionally, the headspace solid-phase microextraction (SPME) method has been developed for determining methoxypyrazines in musts, with detection limits at the nanogram level, demonstrating their volatility and ability to be quantified at low concentrations .

Scientific Research Applications

Aroma Components in Wine

2-Iodo-3-methoxypyrazine is closely related to methoxypyrazines, important aroma components in wine, especially Sauvignon blanc. Methoxypyrazines contribute to the typical vegetative character associated with this cultivar. The quantification of methoxypyrazines in wine is challenging due to their highly volatile nature. However, studies have employed sensitive techniques like liquid chromatography-tandem mass spectrometry for their quantification, revealing significant relationships between wine methoxypyrazine concentrations and factors like grape maturity, climate, geographical origin, and vintage (Alberts et al., 2016).

Methoxypyrazine Biosynthesis in Grapes

Methoxypyrazines are vital for imparting herbaceous/green/vegetal sensory attributes to certain wine varieties like Cabernet Sauvignon. The biosynthesis of methoxypyrazines in grape berries involves the methylation of hydroxypyrazine intermediates. The expression of a methyltransferase gene, VvOMT3, is crucial for the final step in methoxypyrazine synthesis. The presence and concentration of methoxypyrazines in grape berries are affected by factors like light exposure and crop level, influencing the typical aroma of wines made from specific grape varieties (Dunlevy et al., 2013).

Analysis and Influence of Viticultural and Enological Procedures

Methoxypyrazines, including 2-methoxypyrazines, play a significant role in the aroma and flavor of various vegetables and are prominent in grapes, musts, and wines, especially in Vitis vinifera varieties like Cabernet Sauvignon and Sauvignon Blanc. These compounds contribute herbaceous or vegetal aromas. Analytical techniques like gas chromatography-mass spectroscopy and high-performance liquid chromatography are employed for their analysis. Viticultural practices, climate, soil, grape maturation, and vinification processes significantly impact the methoxypyrazine content in grapes and wines (Sidhu et al., 2015).

Chemical Synthesis Applications

2-Iodo-3-methoxypyrazine and its derivatives are used in chemical synthesis. For instance, various 3-iodo-4-methoxypyridin-2-ones and related pyrone and coumarin derivatives have been utilized as precursors for the synthesis of furan-fused heterocycles. This involves sequential chemical reactions like Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions. An Et3N-induced S(N)2 process is crucial for the dealkylation step in these syntheses (Conreaux et al., 2008).

Safety And Hazards

The safety data sheet for 2-Iodo-3-methoxypyrazine indicates that it is harmful if swallowed and causes serious eye damage . It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-iodo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMRYBKGSOJHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450523
Record name 2-Iodo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxypyrazine

CAS RN

58139-04-1
Record name 2-Iodo-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58139-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 ml of an anhydrous THF solution of 1.3 g of diisopropylamine was added 4.8 ml (2.5 M hexane solution) of n-butyllithium at −78° C., and the mixture was stirred at that temperature for 20 minutes. To the reaction mixture was added 10 ml of a THF solution of 1.1 of 2-methoxypyrazine, followed by stirring at −78° C. for 1 hour. To the reaction mixture was further added 10 ml of a THF solution of 4.0 g of iodine, followed by stirring for 4 hours while gradually elevating the temperature to room temperature. The reaction mixture was diluted with ethyl acetate, washed successively with a saturated sodium thiosulfate aqueous solution and a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using chloroform as a developing solution. The fraction containing the desired compound was concentrated to give 0.49 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
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Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
Quantity
4.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Mandal - (No Title), 2012 - nagoya.repo.nii.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Kenichiro Itami at Department of Chemistry, Graduate School of Science, Nagoya University …
Number of citations: 5 nagoya.repo.nii.ac.jp
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
… (CH 3 ) 2 CHMgCl·LiCl complex (26.9 mL, 34.9 mmol) was added dropwise to 5-bromo-2-iodo-3-methoxypyrazine (10.0 g, 31.8 mmol) in tetrahydrofuran (300 mL) at −70 C over a …
Number of citations: 16 pubs.acs.org
C Wang, J Sperry - Tetrahedron, 2014 - Elsevier
… To a solution of 2-iodo-3-methoxypyrazine (22) 9 (118 mg, 0.5 mmol) in THF (1 mL) was added isopropylmagnesium chloride (0.3 mL, 0.6 mmol, 2 M in THF) at 0 C. The mixture was …
Number of citations: 11 www.sciencedirect.com
D Mandal - Postdoc Journal, 2015 - scholar.archive.org
… central bis(indolyl)pyrazine moiety using two sequential palladium catalyzed Suzuki–Miyaura couplings between metalated indole moieties 2, 4 and 5bromo-2-iodo-3 methoxypyrazine …
Number of citations: 0 scholar.archive.org
K Snégaroff, JM L'Helgoual'ch… - … A European Journal, 2009 - Wiley Online Library
In situ mixtures of CdCl 2 ⋅TMEDA (0.5 equiv; TMEDA=N,N,N′,N′‐tetramethylethylenediamine) or InCl 3 (0.33 equiv) with [Li(tmp)] (tmp=2,2,6,6‐tetramethylpiperidino; 1.5 or 1.3 …
A Leprêtre, A Turck, N Plé, P Knochel, G Quéguiner - Tetrahedron, 2000 - Elsevier
A preparation of Grignard derivatives of diazines is described using a halogen magnesium exchange reaction. This convenient method allows the functionalization of these rings at 0C …
Number of citations: 45 www.sciencedirect.com

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